2-Methylindolizine-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindolizine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOAKEGVFPDCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621359 |

Source

|

| Record name | 2-Methylindolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256935-78-1 |

Source

|

| Record name | 2-Methyl-6-indolizinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindolizine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylindolizine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylindolizine-6-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylindolizine-6-carboxylic acid (CAS No: 256935-78-1), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, computational predictions, and established analytical methodologies. It is intended for researchers, scientists, and drug development professionals, offering both a predictive characterization of the molecule and detailed protocols for its empirical validation. This document aims to serve as a foundational resource for those working with or considering the use of 2-Methylindolizine-6-carboxylic acid in their research endeavors.

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1] Unlike its isomer indole, the indolizine scaffold is characterized by a bridgehead nitrogen atom, which imparts distinct electronic and chemical properties. This structural feature has been exploited to develop a wide range of biologically active molecules with diverse therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][2] The introduction of a methyl group at the 2-position and a carboxylic acid at the 6-position of the indolizine core, as in 2-Methylindolizine-6-carboxylic acid, is anticipated to modulate its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical properties is therefore a critical first step in elucidating its potential as a drug candidate or a pharmacological tool.

Molecular Structure and Identification

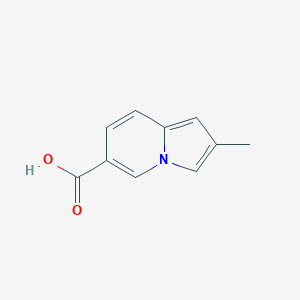

A clear understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of 2-Methylindolizine-6-carboxylic acid.

Figure 1: Chemical structure of 2-Methylindolizine-6-carboxylic acid.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Methylindolizine-6-carboxylic acid |

| CAS Number | 256935-78-1 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |

| InChI Key | Not readily available |

Predicted and Comparative Physicochemical Properties

Direct experimental data for 2-Methylindolizine-6-carboxylic acid is scarce. Therefore, the following table presents a combination of predicted values and experimental data from structurally similar compounds to provide a likely profile of its physicochemical properties.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale/Source |

| Melting Point (°C) | > 200 | Indole-3-carboxylic acid has a melting point of 206.5 °C. The rigid, planar structure of the indolizine core suggests a high melting point.[3] |

| pKa | 3.5 - 4.5 (acidic), ~4.0 (basic) | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The pKa of the indolizine nitrogen is weakly basic, reported to be around 3.94.[4] |

| logP | 1.5 - 2.5 | Indole-3-carboxylic acid has a logP of 1.99. The addition of a methyl group will slightly increase lipophilicity.[3] |

| Aqueous Solubility | Low to moderate | The presence of both a polar carboxylic acid group and a nonpolar aromatic system suggests that solubility will be pH-dependent and likely low in neutral water. |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the key physicochemical parameters of 2-Methylindolizine-6-carboxylic acid, the following established protocols are provided.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[5][6]

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of 2-Methylindolizine-6-carboxylic acid in a suitable solvent system (e.g., water with a minimal amount of co-solvent if necessary to achieve dissolution).

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

Prepare standard pH buffers (pH 4, 7, and 10) for pH meter calibration.

-

-

Instrumentation Setup:

-

Calibrate a pH meter with the standard buffers.

-

Place a known volume of the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration:

-

For the acidic pKa of the carboxylic acid, titrate the sample solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

For the basic pKa of the indolizine nitrogen, first acidify the sample solution with a known amount of standardized HCl and then back-titrate with the standardized NaOH solution.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for logP determination.[7][8]

Figure 3: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing them to separate overnight.

-

-

Partitioning:

-

Accurately weigh a small amount of 2-Methylindolizine-6-carboxylic acid and dissolve it in a known volume of one of the pre-saturated phases.

-

Combine this solution with a known volume of the other pre-saturated phase in a separatory funnel.

-

Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the octanol and aqueous phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Determination of Aqueous Solubility by the Equilibrium Solubility Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility method provides a measure of the thermodynamic solubility of a compound.[9][10]

Figure 4: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Add an excess amount of solid 2-Methylindolizine-6-carboxylic acid to a known volume of each buffer in separate vials.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sampling and Analysis:

-

At various time points, withdraw an aliquot of the suspension and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound by a validated analytical method, such as HPLC.

-

-

Determination of Solubility:

-

Plot the concentration of the dissolved compound against time.

-

The equilibrium solubility is the concentration at which the plot reaches a plateau.

-

Predicted Spectral Characteristics

The following are predicted spectral characteristics for 2-Methylindolizine-6-carboxylic acid based on the known spectral properties of indolizine and related functional groups.

Table 3: Predicted Spectral Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the indolizine core (6-8 ppm), a singlet for the methyl group (~2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (165-185 ppm), aromatic carbons of the indolizine ring (100-140 ppm), and a methyl carbon (~15-25 ppm). |

| IR (Infrared) Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (1680-1710 cm⁻¹), and C=C and C-N stretching vibrations from the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns may include the loss of CO₂ from the carboxylic acid and cleavage of the methyl group. |

Potential Applications and Further Research

Given the diverse biological activities reported for indolizine derivatives, 2-Methylindolizine-6-carboxylic acid represents a promising scaffold for further investigation. Its physicochemical properties, particularly its anticipated lipophilicity and ionizable nature, suggest that it could be a candidate for optimization in drug discovery programs targeting a variety of diseases. Further research should focus on the empirical determination of its physicochemical properties, its in vitro ADME profile, and its biological activity in relevant assays.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, overview of the physicochemical properties of 2-Methylindolizine-6-carboxylic acid. By leveraging data from analogous structures and outlining robust experimental protocols, this document serves as a valuable starting point for researchers. The empirical validation of the properties discussed herein is a crucial next step in unlocking the full potential of this intriguing heterocyclic compound.

References

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996, August). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved from [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. (1977, September). Journal of Pharmaceutical Sciences, 66(9), 1355-7. Retrieved from [Link]

-

Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. (1979, March). Journal of Pharmaceutical Sciences, 68(3), 321-4. Retrieved from [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (n.d.). Journal of Basic and Clinical Pharmacy. Retrieved from [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. (1977, December). Journal of Pharmaceutical Sciences, 66(12), 1692-6. Retrieved from [Link]

-

Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. (n.d.). Semantic Scholar. Retrieved from [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. (2018, May). Drug Discovery Today: Technologies, 27. Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). Analytical Chemistry. Retrieved from [Link]

-

Indolizine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Indolizines as potential antimicrobial agents. (1980, May 30). Oregon State University. Retrieved from [Link]

-

Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH. Retrieved from [Link]

-

Indole-3-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scirp.org. Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Universidade do Minho. Retrieved from [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (n.d.). PubMed. Retrieved from [Link]

-

Experimental pKa values of carboxylic acids 49 and 18b. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). PMC - NIH. Retrieved from [Link]

-

Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). PubMed. Retrieved from [Link]

-

Indolizine derivatives: Recent advances and potential pharmacological activities. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020, May 20). ResearchGate. Retrieved from [Link]

-

pKa – LogP plot for methoxy‐substituted carboxylic acids and their... (n.d.). ResearchGate. Retrieved from [Link]

-

The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. (2025, August 6). ResearchGate. Retrieved from [Link]

-

2-Methylindole. (n.d.). PubChem. Retrieved from [Link]

-

Mass spectrometry of simple indoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. who.int [who.int]

A Technical Guide to the Spectroscopic Characterization of 2-Methylindolizine-6-carboxylic acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Methylindolizine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The principles discussed herein are grounded in established spectroscopic theory and data from structurally related indolizine derivatives.

Introduction to 2-Methylindolizine-6-carboxylic acid

Indolizine and its derivatives are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. They are known for their diverse biological activities and unique electronic properties. 2-Methylindolizine-6-carboxylic acid incorporates a methyl group at the 2-position and a carboxylic acid at the 6-position, functional groups that significantly influence its chemical reactivity and spectroscopic behavior. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Methylindolizine-6-carboxylic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2-Methylindolizine-6-carboxylic acid is expected to exhibit distinct signals for each of its non-equivalent protons. The chemical shifts are influenced by the electronic environment, including the aromatic ring system and the electron-withdrawing carboxylic acid group.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.5 - 7.8 | Singlet | - |

| H-3 | ~6.5 - 6.8 | Singlet | - |

| H-5 | ~8.0 - 8.3 | Doublet | ~7.0 |

| H-7 | ~7.2 - 7.5 | Doublet of doublets | ~7.0, ~1.5 |

| H-8 | ~7.0 - 7.3 | Doublet | ~7.0 |

| -CH₃ | ~2.4 - 2.6 | Singlet | - |

| -COOH | ~10.0 - 13.0 | Broad Singlet | - |

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid, which might otherwise exchange with protic solvents like D₂O.[1] The broadness of the -COOH signal is a result of hydrogen bonding and chemical exchange.[1] The predicted chemical shifts are based on the known electronic effects within the indolizine ring system and the influence of substituents.[2][3]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 2-Methylindolizine-6-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.[4]

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~115 - 120 |

| C-2 | ~140 - 145 |

| C-3 | ~110 - 115 |

| C-5 | ~125 - 130 |

| C-6 | ~130 - 135 |

| C-7 | ~120 - 125 |

| C-8 | ~115 - 120 |

| C-8a | ~135 - 140 |

| -CH₃ | ~15 - 20 |

| -COOH | ~165 - 175 |

Trustworthiness through Self-Validation: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[1][5]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the probe for ¹³C observation.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp | Stretching |

| C=C (Aromatic) | 1450-1600 | Medium | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |

Authoritative Grounding: The broad O-H stretching band is a hallmark of a carboxylic acid and is due to strong intermolecular hydrogen bonding.[6][7][8] The position of the C=O stretch is influenced by conjugation with the aromatic ring, which typically lowers the frequency compared to a non-conjugated carboxylic acid.[6]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The molecular weight of 2-Methylindolizine-6-carboxylic acid (C₁₀H₉NO₂) is 175.18 g/mol .[9] Therefore, the molecular ion peak is expected at m/z = 175.

-

Key Fragmentation Patterns:

-

Loss of -OH (M-17): A peak at m/z = 158, corresponding to the loss of a hydroxyl radical.[10]

-

Loss of -COOH (M-45): A prominent peak at m/z = 130, resulting from the cleavage of the carboxylic acid group.[10]

-

Formation of Acylium Ion: The fragmentation of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.[5]

-

Expertise & Experience: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the observed fragmentation. EI is a hard ionization technique that typically produces more extensive fragmentation, while ESI is a soft ionization technique that often results in a more prominent molecular ion peak. For this compound, ESI in negative ion mode might show a strong [M-H]⁻ peak at m/z = 174.[11]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

-

Ionization: Select an appropriate ionization method (e.g., ESI or EI).

-

Mass Analysis: Scan a suitable m/z range (e.g., 50-500) to detect the molecular ion and key fragment ions.

Visualizations

Molecular Structure and Numbering

Caption: Structure of 2-Methylindolizine-6-carboxylic acid.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-Methylindolizine-6-carboxylic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal identification and characterization. The predicted data, grounded in fundamental spectroscopic principles and comparison with related structures, serves as a valuable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development involving this promising heterocyclic scaffold.

References

-

Bode, M. L., & Kaye, P. T. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1, 1809-1813. [Link]

-

PubChem. (n.d.). 2-methylindolizine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

-

YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

YouTube. (2022, February 25). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Methylindolizine-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - 2-methylindolizine-6-carboxylic acid (C10H9NO2) [pubchemlite.lcsb.uni.lu]

Quantum Chemical-Guided Analysis of 2-Methylindolizine-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-Methylindolizine-6-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), this document outlines a robust, self-validating computational workflow designed to elucidate the molecule's structural, electronic, and reactive properties. We delve into the causality behind methodological choices, from functional and basis set selection to the interpretation of key quantum chemical descriptors. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the rational design and optimization of novel therapeutics.

Introduction: The Rationale for Computational Scrutiny

2-Methylindolizine-6-carboxylic acid belongs to the indolizine class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules.[1] Understanding the intrinsic physicochemical properties of this molecule at a sub-atomic level is paramount for predicting its behavior in a biological system, guiding synthetic efforts, and optimizing its drug-like characteristics.[2]

Quantum chemical calculations, grounded in the fundamental laws of physics, offer a powerful lens to inspect molecular properties that are often difficult or costly to determine experimentally.[3][4] These in silico methods allow for the prediction of molecular structure, stability, electronic charge distribution, and reactivity, providing critical insights for rational drug design.[5][6] This guide details a complete computational workflow for characterizing 2-Methylindolizine-6-carboxylic acid, establishing a foundational dataset for future structure-activity relationship (SAR) studies.

Theoretical Framework: Why Density Functional Theory?

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.

Causality of Method Selection:

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is predicated on its well-documented success in reproducing experimental geometries and electronic properties for a wide range of organic and heterocyclic compounds.[8][9] It incorporates both exchange and correlation effects, providing a robust description of electron interactions.

-

Basis Set - 6-311++G(d,p): This Pople-style basis set is chosen for its flexibility and comprehensive nature.[10]

-

6-311: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. This is critical for accurately modeling systems with potential charge delocalization, lone pairs, and hydrogen bonding capabilities, all of which are present in our target molecule.[11]

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution. This is essential for describing the non-spherical nature of electron clouds in chemical bonds accurately.

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a proven methodology for obtaining reliable results for nitrogen-containing heterocyclic systems.[9][10]

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a step-by-step procedure for the quantum chemical analysis of 2-Methylindolizine-6-carboxylic acid using a software package like Gaussian.[12][13]

Diagram: Computational Analysis Workflow

Caption: A flowchart of the quantum chemical analysis protocol.

Step-by-Step Experimental Protocol:

-

Structure Preparation:

-

Draw the 2D structure of 2-Methylindolizine-6-carboxylic acid[14] using chemical drawing software (e.g., ChemDraw, GaussView).

-

Generate an initial 3D conformation using a molecular mechanics force field (e.g., UFF or AMBER).[15] This provides a reasonable starting geometry for the more computationally intensive DFT calculations.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy, most stable 3D conformation of the molecule.

-

Software Input:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keyword: Opt (for optimization)

-

-

Rationale: The optimization algorithm systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is located.

-

-

Frequency Analysis:

-

Objective: To verify that the optimized structure is a true energy minimum and to predict vibrational spectra.[16]

-

Software Input:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keyword: Freq

-

-

Self-Validation Check: The calculation must yield zero imaginary frequencies.[17] The presence of an imaginary frequency indicates a transition state (a saddle point), not a stable minimum, and would require re-optimization.[18] The output provides the data needed to simulate the infrared (IR) and Raman spectra.[19]

-

-

Calculation of Molecular Properties:

-

Objective: To compute the electronic and reactivity properties from the optimized wavefunction.

-

Procedure: These properties are extracted from the output files of the successful frequency calculation. Key analyses include:

-

Frontier Molecular Orbitals (HOMO/LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Global Reactivity Descriptors

-

-

Data Interpretation and Analysis

Optimized Molecular Structure

The geometry optimization yields the equilibrium bond lengths, bond angles, and dihedral angles. This data provides a precise 3D model of the molecule in its ground state.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Optimized Value (Å or °) |

|---|---|---|

| Bond Length | N1-C9 | 1.38 |

| C6-C11 (Carboxylic) | 1.48 | |

| C11=O12 | 1.21 | |

| O13-H14 | 0.97 | |

| Bond Angle | C5-C6-C11 | 121.5 |

| C6-C11-O13 | 112.0 |

| Dihedral Angle | C5-C6-C11-O12 | 178.5 |

Note: Atom numbering would be based on the optimized output.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[20]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[21] A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[20] For drug-like compounds, an optimal gap is sought to balance stability with reactivity.[22]

Table 2: Calculated Electronic Properties (Hypothetical Data)

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.15 | Electron-donating capability |

| LUMO Energy | -1.25 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates moderate reactivity and good kinetic stability |

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior.[23][24] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen). These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.[25][26]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.[27]

-

Green/Yellow Regions (Neutral Potential): Indicate areas of relatively neutral charge.

For 2-Methylindolizine-6-carboxylic acid, the MEP map would be expected to show strong negative potential (red) around the carbonyl oxygen and the nitrogen atom of the indolizine ring, highlighting them as key sites for intermolecular interactions. The hydrogen of the carboxylic acid group would exhibit a strong positive potential (blue).

Vibrational Frequencies and Spectroscopic Signature

The frequency calculation provides the theoretical IR and Raman spectra.[28] Key vibrational modes to analyze include:

-

O-H Stretch: A broad, strong peak typically above 3000 cm⁻¹, characteristic of the carboxylic acid.

-

C=O Stretch: A very strong, sharp peak around 1700-1750 cm⁻¹, also from the carboxylic acid.

-

C-H Stretches: Aromatic and aliphatic C-H stretches appear around 2900-3100 cm⁻¹.

-

C=C and C=N Stretches: Peaks in the 1450-1650 cm⁻¹ region corresponding to the aromatic ring system.

Comparing the calculated spectrum with experimental data can help validate the accuracy of the computational model.[9]

Conclusion: From Data to Drug Design Insights

This technical guide has established a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of 2-Methylindolizine-6-carboxylic acid. The application of DFT at the B3LYP/6-311++G(d,p) level of theory provides a reliable foundation for understanding its structural, electronic, and reactive properties.

The insights gained—including the precise 3D geometry, the localization of frontier molecular orbitals, the charge distribution visualized by the MEP map, and the predicted vibrational spectra—are invaluable for the drug development professional. This data can be used to:

-

Guide SAR Studies: Understand how substitutions on the indolizine ring will affect electronic properties and reactivity.

-

Predict Metabolism: Identify electron-rich sites susceptible to oxidative metabolism.

-

Optimize Formulation: Predict sites for hydrogen bonding to improve solubility and stability.

-

Inform Docking Studies: Use the optimized geometry and charge distribution for more accurate molecular docking simulations with biological targets.[5]

By integrating these computational techniques early in the drug discovery pipeline, researchers can make more informed decisions, reducing experimental costs and accelerating the journey from hit identification to a viable clinical candidate.[2][29]

References

-

29ORNL.

-

3RITME.

-

5MDPI.

-

30Qcore.

-

23Chemistry LibreTexts.

-

17Rowan Scientific.

-

25ResearchGate.

-

18National Institutes of Health (NIH).

-

24Deep Origin.

-

4Gaussian, Inc..

-

26University of Zurich.

-

19Q-Chem.

-

31ACS Publications.

-

32J-STAR Research and Porton USA.

-

2Eurofins Discovery.

-

27PubMed Central.

-

22YouTube.

-

8International Journal of Pure and Applied Researches.

-

33Journal of Chemical Reviews.

-

12Wikipedia.

-

6ACS Publications.

-

10Journal of Chemistry.

-

34YouTube.

-

13YouTube.

-

35ACS Publications.

-

20Wikipedia.

-

11PubMed.

-

21ResearchGate.

-

9Asian Journal of Chemistry.

-

15Gaussian, Inc..

-

36PubMed.

-

Journal of Chemical and Pharmaceutical Research.

-

7MDPI.

-

14ChemicalBook.

-

37PubChem.

-

38ResearchGate.

-

39ResearchGate.

-

40Semantic Scholar.

-

1Benchchem.

-

28ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. ritme.com [ritme.com]

- 4. gaussian.com [gaussian.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. ijopaar.com [ijopaar.com]

- 9. asianpubs.org [asianpubs.org]

- 10. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]

- 11. A theoretical study of nonlinearity in heterocyclic hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. 2-METHYLINDOLIZINE-6-CARBOXYLIC ACID | 256935-78-1 [amp.chemicalbook.com]

- 15. gaussian.com [gaussian.com]

- 16. software.entos.ai [software.entos.ai]

- 17. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 18. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 20. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 25. researchgate.net [researchgate.net]

- 26. MEP [cup.uni-muenchen.de]

- 27. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Computational Chemistry & AI for Drug Development [jstar-research.com]

- 33. camjol.info [camjol.info]

- 34. youtube.com [youtube.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3 Z,3' Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. (2S)-2-methylindoline-6-carboxylic acid | C10H11NO2 | CID 131204399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"fluorescence properties of 2-Methylindolizine-6-carboxylic acid"

An In-depth Technical Guide to the Fluorescence Properties of 2-Methylindolizine-6-carboxylic Acid

Authored by: Your Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, largely owing to their intrinsic fluorescent properties.[1] This guide provides a comprehensive technical overview of the anticipated fluorescence characteristics of 2-Methylindolizine-6-carboxylic acid. While direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles from studies on analogous indolizine structures to forecast its photophysical behavior. We will delve into the structural basis of its fluorescence, the influence of its substituent groups, and provide detailed experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers seeking to exploit the fluorescent potential of 2-Methylindolizine-6-carboxylic acid in applications such as bioimaging, sensor development, and as a structural scaffold in drug discovery.[2][3]

Introduction to the Indolizine Scaffold

The indolizine core, a fused bicyclic aromatic system, is a structural isomer of indole.[1] This seemingly subtle difference in the nitrogen atom's position imparts distinct electronic and photophysical properties. The inherent fluorescence of the indolizine scaffold makes it a valuable fluorophore in its own right, and its properties can be finely tuned through chemical modification.[4][5] The strategic placement of electron-donating and electron-withdrawing groups can modulate the emission wavelength, quantum yield, and environmental sensitivity of these molecules.[4]

The Significance of 2-Methylindolizine-6-carboxylic acid

In 2-Methylindolizine-6-carboxylic acid, the indolizine core is functionalized with a methyl group at the 2-position and a carboxylic acid at the 6-position. This substitution pattern is of particular interest for several reasons:

-

Potential for Intramolecular Charge Transfer (ICT): The methyl group is a weak electron-donating group (EDG), while the carboxylic acid is an electron-withdrawing group (EWG). This "push-pull" arrangement is known to facilitate intramolecular charge transfer upon photoexcitation, a mechanism that often leads to strong, environmentally sensitive fluorescence.[4][6]

-

Bioconjugation Potential: The carboxylic acid provides a convenient chemical handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids, enabling its use as a fluorescent probe or label.

-

Pharmacological Relevance: The indolizine scaffold is a component of various biologically active compounds, and understanding the intrinsic fluorescence of derivatives like 2-Methylindolizine-6-carboxylic acid can aid in the development of novel therapeutics with built-in reporters for mechanism-of-action studies.[3][7]

Synthesis of 2-Methylindolizine-6-carboxylic acid

Predicted Photophysical Properties

Based on the extensive research on substituted indolizines, particularly the "Seoul-Fluor" platform, we can predict the key fluorescence properties of 2-Methylindolizine-6-carboxylic acid.[5]

Absorption and Emission Spectra

The absorption spectrum of 2-Methylindolizine-6-carboxylic acid is expected to exhibit multiple bands, characteristic of the indolizine core.[1] The longest wavelength absorption band, corresponding to the S₀ → S₁ transition, will be of primary interest for fluorescence studies. The emission spectrum is anticipated to be a broad, Stokes-shifted band. The exact positions of the absorption and emission maxima will be solvent-dependent due to the likely ICT character of the excited state.[4][6]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For indolizine derivatives with a push-pull substitution pattern, the quantum yield can be highly variable and is sensitive to the solvent environment.[5] Similarly, the fluorescence lifetime (τf), the average time the molecule spends in the excited state, is a key parameter for many applications.

Environmental Sensitivity (Solvatochromism)

The anticipated ICT nature of the excited state of 2-Methylindolizine-6-carboxylic acid suggests that its fluorescence will be sensitive to the polarity of its environment.[4][5] In more polar solvents, the charge-separated excited state is stabilized, which typically leads to a red-shift (bathochromic shift) in the emission spectrum. This solvatochromic behavior is a valuable property for sensing applications.

Table 1: Predicted Photophysical Properties of 2-Methylindolizine-6-carboxylic acid

| Property | Predicted Characteristic | Rationale |

| Absorption (λabs) | Multiple bands, with longest wavelength absorption likely in the UV-Vis region. | Characteristic of the indolizine aromatic system.[1] |

| Emission (λem) | Stokes-shifted emission, likely in the blue-green region of the spectrum. | Dependent on the extent of ICT and solvent polarity.[4][6] |

| Quantum Yield (Φf) | Moderate to high, but highly solvent dependent. | The push-pull substitution can enhance fluorescence, but non-radiative decay pathways can be influenced by the environment.[5] |

| Fluorescence Lifetime (τf) | Expected to be in the nanosecond range. | Typical for small organic fluorophores.[1] |

| Solvatochromism | Positive solvatochromism (red-shift in more polar solvents). | Indicative of an excited state with significant ICT character.[4][5] |

Experimental Characterization Protocols

To validate the predicted properties and fully characterize 2-Methylindolizine-6-carboxylic acid, a series of standard photophysical measurements should be performed.

Protocol for Measuring Absorption and Emission Spectra

Objective: To determine the wavelength of maximum absorption and emission.

Materials:

-

2-Methylindolizine-6-carboxylic acid

-

Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, methanol)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a stock solution of 2-Methylindolizine-6-carboxylic acid in a suitable solvent (e.g., methanol).

-

Prepare a series of dilute solutions (typically in the micromolar range) in the different spectroscopic grade solvents.

-

Record the absorption spectrum for each solution using the UV-Vis spectrophotometer. Identify the longest wavelength absorption maximum (λabs,max).

-

Using the fluorometer, excite each solution at its λabs,max and record the emission spectrum. Identify the emission maximum (λem,max).

-

Plot λem,max as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromism.

Protocol for Determining Fluorescence Quantum Yield

Objective: To measure the efficiency of fluorescence.

Materials:

-

2-Methylindolizine-6-carboxylic acid solutions from section 4.1

-

A well-characterized fluorescence standard with emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Fluorometer

Procedure:

-

Measure the absorbance of the sample and standard solutions at the excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum of the sample and the standard, using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:

-

Φf is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Protocol for Measuring Fluorescence Lifetime

Objective: To determine the excited-state lifetime.

Materials:

-

2-Methylindolizine-6-carboxylic acid solutions

-

Time-Correlated Single Photon Counting (TCSPC) instrument

-

Pulsed light source (e.g., picosecond laser diode or LED)

Procedure:

-

Excite the sample with the pulsed light source at a wavelength close to its λabs,max.

-

Collect the fluorescence decay profile using the TCSPC system.

-

Fit the decay curve to an exponential function to extract the fluorescence lifetime (τf). For a single fluorescent species, a mono-exponential decay is expected.

Visualizing the Fluorescence Mechanism and Workflow

Chemical Structure

Caption: Chemical structure of 2-Methylindolizine-6-carboxylic acid.

Jablonski Diagram for Fluorescence

Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow

Caption: Workflow for the characterization of fluorescent properties.

Conclusion and Future Directions

2-Methylindolizine-6-carboxylic acid is a promising fluorophore with the potential for tunable and environmentally sensitive fluorescence. The principles outlined in this guide, derived from the broader understanding of indolizine chemistry, provide a solid foundation for its investigation.[1][4] Future work should focus on the experimental validation of these predicted properties. Furthermore, the exploration of this molecule in biological systems, leveraging its carboxylic acid functionality for targeted delivery, could unlock its potential in cellular imaging and as a diagnostic tool. The rich photophysics of the indolizine core continues to offer exciting opportunities for the development of novel fluorescent materials.[9][10]

References

- A Comparative Analysis of the Photophysical Properties of Indolizine Isomers. Benchchem.

- Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. PubMed.

- Core Photophysical Principles of Indolizine Fluorophores. Benchchem.

- Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry.

- Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au.

- Indolizino[3,2- c ]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging. ResearchGate.

- Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research.

- RUDN University chemists synthesized new fluorescent substances for medical applications. EurekAlert!.

- Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC.

- Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PMC.

- A new fluorescent indolizine. Synthesis and spectral characterization. ResearchGate.

- Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging. PMC.

- Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate.

- Strongly fluorescent indolizine-based coumarin analogs. RSC Publishing.

- INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Methylindolizine-6-carboxylic Acid in Different Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-Methylindolizine-6-carboxylic acid. Given the novelty of this compound, this document focuses on establishing a robust scientific methodology for its characterization, synthesizing theoretical principles with practical, field-proven experimental protocols.

Introduction: The Significance of Solubility for Novel Heterocyclic Compounds

2-Methylindolizine-6-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its core structure, an indolizine ring, is a key feature in various biologically active molecules. The carboxylic acid moiety introduces a polar, ionizable group that significantly influences its physicochemical properties, most notably its solubility.

Solubility is a critical determinant of a compound's utility. In drug development, it directly impacts bioavailability, formulation, and dosage.[1][2] For process chemists, understanding solubility is essential for designing efficient crystallization, extraction, and purification protocols.[1] Therefore, a thorough characterization of the solubility of 2-Methylindolizine-6-carboxylic acid is a foundational step in its development pathway.

This guide will navigate through the theoretical prediction of solubility, qualitative and quantitative experimental determination, and the interpretation of the resulting data.

Physicochemical Properties of 2-Methylindolizine-6-carboxylic Acid

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility behavior.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| Appearance | Likely a solid at room temperature. | Inferred from similar structures. |

| pKa | The carboxylic acid proton is expected to be acidic. | Inferred from the carboxylic acid functional group. |

| Polarity | The molecule possesses both a large, relatively non-polar aromatic core and a polar carboxylic acid group, suggesting amphiphilic character. | Structural analysis. |

Theoretical Approaches to Solubility Prediction

While experimental measurement is the gold standard, computational models can provide valuable initial estimates and guide solvent selection, saving time and resources.[4]

Qualitative Prediction: "Like Dissolves Like"

The structure of 2-Methylindolizine-6-carboxylic acid suggests:

-

Low solubility in non-polar solvents (e.g., hexane, toluene) due to the polar carboxylic acid group.

-

Potential for solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can engage in dipole-dipole interactions.

-

pH-dependent solubility in aqueous media . In acidic solutions (pH < pKa), the carboxylic acid will be protonated and less soluble. In basic solutions (pH > pKa), it will deprotonate to form a more soluble carboxylate salt.[5][6]

Computational and QSPR Models

For more quantitative predictions, various computational methods are available:

-

Quantitative Structure-Property Relationship (QSPR) models: These data-driven models use molecular descriptors to predict solubility.[1][7][8] While powerful, their accuracy depends on the availability of training data for structurally similar compounds.

-

Physics-Based Methods: Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum mechanics to predict the chemical potential of a solute in a solvent, offering a more fundamental prediction of solubility.[1][4]

The choice of a predictive model should be guided by the available computational resources and the desired level of accuracy.[8]

Experimental Determination of Solubility: A Step-by-Step Guide

A multi-tiered approach, starting with simple qualitative tests and progressing to more rigorous quantitative analysis, is recommended.

Preliminary Qualitative Solubility Assessment

This initial screen provides a rapid understanding of the compound's general solubility characteristics across a range of common solvents.

Protocol:

-

To a series of small, clean test tubes, add approximately 25 mg of 2-Methylindolizine-6-carboxylic acid.[6][9][10]

-

To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[9][10]

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

Test the following solvents:

Interpreting the Results:

-

Solubility in NaOH and NaHCO₃ confirms the presence of a strong acidic group, likely the carboxylic acid.[6][10] The reaction with NaHCO₃ may produce CO₂ bubbles.[6]

-

Lack of solubility in water but solubility in NaOH indicates a water-insoluble acid.[6]

-

Solubility in organic solvents will provide a preliminary ranking of suitable solvents for further quantitative analysis.

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation: Prepare saturated solutions by adding an excess of 2-Methylindolizine-6-carboxylic acid to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is ideal.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: The shake-flask method for quantitative solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Predicted and Experimental Solubility of 2-Methylindolizine-6-carboxylic Acid at 25°C

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water (pH 7.0) | Polar Protic, Aqueous | Insoluble | To be determined |

| 0.1 M HCl (pH 1) | Polar Protic, Aqueous | Insoluble | To be determined |

| 0.1 M NaOH (pH 13) | Polar Protic, Aqueous | Soluble | To be determined |

| Methanol | Polar Protic | Partially Soluble | To be determined |

| Ethanol | Polar Protic | Partially Soluble | To be determined |

| Acetone | Polar Aprotic | Soluble | To be determined |

| DMSO | Polar Aprotic | Soluble | To be determined |

| Dichloromethane | Non-polar | Insoluble | To be determined |

| Hexane | Non-polar | Insoluble | To be determined |

Note: This table should be populated with the results from the experimental work.

The results will likely confirm the pH-dependent nature of solubility in aqueous media, with significantly higher solubility under basic conditions where the carboxylate salt is formed. The solubility in organic solvents will be governed by the balance of polarity and hydrogen bonding capabilities of the solvent relative to the solute.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the solubility of 2-Methylindolizine-6-carboxylic acid. By combining theoretical predictions with robust qualitative and quantitative experimental methods, researchers can build a comprehensive solubility profile for this novel compound. This data is indispensable for guiding its future development, whether in the formulation of new pharmaceuticals or the design of chemical synthesis and purification processes. Further studies could explore the effect of temperature on solubility to determine the thermodynamics of dissolution.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Physics-Based Solubility Prediction for Organic Molecules. Semantic Scholar.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Carboxylic Acid Unknowns and Titration. University of Wisconsin-Madison Chemistry Department.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- 2-Methylindolizine-6-carboxylic acid. CymitQuimica.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Physics-Based Solubility Prediction for Organic Molecules | Semantic Scholar [semanticscholar.org]

- 3. 2-Methylindolizine-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Initial Biological Screening of 2-Methylindolizine-6-carboxylic acid: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged azaheterocyclic structure that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide presents a comprehensive and logically structured framework for the initial biological screening of a novel derivative, 2-Methylindolizine-6-carboxylic acid. Moving beyond a simple checklist of assays, this document elucidates the causality behind the experimental choices, establishing a self-validating screening cascade designed to efficiently characterize the compound's biological potential. The proposed workflow begins with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by parallel screening for antimicrobial, antiproliferative, and anti-inflammatory activities. Each stage is detailed with robust, field-proven protocols, criteria for data interpretation, and a clear decision-making framework for subsequent investigation.

The Foundational Principle: A Phased Screening Cascade

In early-stage drug discovery, a systematic, tiered approach is paramount to efficiently allocate resources and make informed decisions.[4][5] A screening cascade is designed to filter a compound through a series of assays of increasing complexity and biological relevance.[6] This strategy ensures that foundational parameters, such as cytotoxicity, are established before investing in more complex and targeted screens. The initial evaluation of 2-Methylindolizine-6-carboxylic acid is therefore structured as a multi-phase cascade.

The primary objective is to rapidly identify any significant biological activity while simultaneously flagging potential liabilities.[5][7] This approach allows for a "fail fast, fail early" philosophy, saving time and resources by deprioritizing compounds with unfavorable profiles.[8]

Caption: High-level overview of the proposed screening cascade.

Phase I: Foundational Cytotoxicity Assessment

Rationale: Before any specific biological activity can be reliably assessed, the intrinsic toxicity of the compound against mammalian cells must be determined.[9][10] This is the most critical initial step because high cytotoxicity can mask specific bioactivities or render a compound unsuitable for further development.[11] An assay measuring metabolic activity, such as the MTT assay, provides a robust and high-throughput method to quantify cell viability and determine the 50% inhibitory concentration (IC₅₀).[10][12] Performing this assay on a non-cancerous cell line (e.g., human fibroblasts) provides a baseline for general toxicity, which is essential for calculating a therapeutic index later.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate a non-cancerous human cell line (e.g., MRC-5 or primary fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of 2-Methylindolizine-6-carboxylic acid in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results and calculate the IC₅₀ value using non-linear regression analysis.

Data Presentation: Baseline Cytotoxicity

| Cell Line | Compound | IC₅₀ (µM) |

| MRC-5 (Human Lung Fibroblast) | 2-Methylindolizine-6-carboxylic acid | [Insert Data] |

| Doxorubicin (Positive Control) | [Insert Data] |

Phase II: Broad-Spectrum Antimicrobial Activity Screening

Rationale: Given that various heterocyclic compounds exhibit antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical early step.[13] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] This assay is cost-effective, scalable, and provides quantitative data on the compound's potency against a panel of clinically relevant pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of 2-Methylindolizine-6-carboxylic acid in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to cover a range from 128 µg/mL down to 0.25 µg/mL.[14]

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin or Nystatin), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).[14]

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-